molecular formula C22H24N2O3 B2731099 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one CAS No. 850765-32-1

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

Cat. No.: B2731099
CAS No.: 850765-32-1
M. Wt: 364.445
InChI Key: FTUWCQPJUQDEDM-UHFFFAOYSA-N
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Description

This compound features a coumarin core (2H-chromen-2-one) substituted with a 7-methyl group and a piperazine ring at the 4-position. The piperazine is further modified with a 4-methoxyphenyl moiety via a methylene linker.

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-16-3-8-20-17(14-22(25)27-21(20)13-16)15-23-9-11-24(12-10-23)18-4-6-19(26-2)7-5-18/h3-8,13-14H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUWCQPJUQDEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the chromen-2-one derivative with 1-(4-methoxyphenyl)piperazine in the presence of a suitable base.

    Final Coupling: The final step involves the coupling of the piperazine derivative with the chromen-2-one core, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to a dihydro derivative.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one has shown promise in various bioassays. It is investigated for its potential antimicrobial, antifungal, and anticancer activities due to its ability to interact with biological macromolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest it could act as a ligand for various receptors, making it a candidate for drug development, particularly in the fields of neurology and oncology.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its chemical stability and potential for functionalization.

Mechanism of Action

The mechanism of action of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes and receptors. The piperazine moiety is known to interact with serotonin receptors, while the chromen-2-one core may interact with various enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Substituent Variations on the Coumarin Core

  • 7-Hydroxy (): Enhances hydrogen-bonding capacity, as seen in 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, which was optimized via DFT calculations for molecular docking studies .

Piperazine Ring Substitutions

  • 4-Methoxyphenyl (Target Compound) : Electron-donating methoxy group may improve metabolic stability compared to halogenated analogs.
  • 3-Chlorophenyl () : Electron-withdrawing chlorine could enhance binding affinity to receptors like serotonin or dopamine transporters .
  • 4-Methyl () : Simplifies the structure, reducing steric hindrance but possibly decreasing target specificity .

Crystallographic and Computational Insights

  • X-ray and DFT Comparisons : The target compound’s piperazine-aryl orientation can be inferred from analogs like 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, where X-ray data revealed a chair conformation of the piperazine ring and planar aryl alignment . DFT studies on similar structures highlight the influence of substituents on charge distribution and stability .

Key Data Table: Structural and Functional Attributes

Compound Name Coumarin Substituents Piperazine Substituent Key Properties
4-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one (Target) 7-methyl 4-methoxyphenyl Hypothesized CNS activity; enhanced metabolic stability
4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one 6-hydroxy, 7-methyl 3-chlorophenyl Potential for enhanced receptor binding via H-bonding and halogen interactions
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one 6-chloro, 7-methyl 4-methyl Increased lipophilicity; possible pharmacokinetic advantages
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 7-hydroxy, 8-piperazinylmethyl 4-methyl Validated docking studies; optimized charge distribution via DFT

Biological Activity

The compound 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one , often referred to as a chromen-2-one derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships, and potential therapeutic applications, particularly in treating neurological disorders.

Chemical Structure and Properties

The molecular structure of the compound features a chromen-2-one core with a piperazine moiety and a methoxyphenyl substituent. This unique combination of functional groups is believed to enhance its biological activity.

  • Molecular Formula : C18H22N2O3
  • Molecular Weight : 314.38 g/mol

1. Anti-inflammatory Properties

Research indicates that the compound exhibits significant anti-inflammatory effects. It modulates various inflammatory pathways, potentially making it useful in treating conditions like arthritis and other inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways .

2. Neuroprotective Effects

The neuroprotective properties of this compound have been highlighted in studies focusing on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to interact with neurotransmitter systems, particularly through the piperazine ring, suggests a role in enhancing cognitive functions and reducing neuroinflammation .

3. Anticancer Activity

Preliminary studies have shown that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The interaction with specific cellular pathways involved in tumor growth inhibition has been documented, although more extensive studies are needed to establish its efficacy and mechanism of action .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureEffect on Activity
Piperazine moietyModulates neurotransmitter activities
Methoxy groupEnhances lipophilicity, improving CNS penetration
Chromen coreInfluences oxidative stress pathways

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Neuroprotective Study : A study demonstrated that the compound significantly reduced neuronal cell death in models of oxidative stress, indicating its potential for treating neurodegenerative diseases .
  • Anti-inflammatory Study : In vitro assays showed that the compound inhibited the production of TNF-alpha and IL-6 in activated microglia, suggesting a robust anti-inflammatory effect .
  • Anticancer Study : In vivo experiments indicated that the compound reduced tumor size in xenograft models, supporting its potential as an anticancer agent .

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